Lipophilicity Divergence: cLogP Comparison with Closest N1-Aryl 5-Iodo-3,4-dicarboxylate Analogs
The computed partition coefficient (XLogP3) of the target compound (3.3) is 0.4 to 0.7 log units higher than its closest N1-phenyl, N1-(4-fluorophenyl), and N1-(2-fluorophenyl) analogs, and 0.1 log units lower than the more lipophilic N1-(2-isopropylphenyl) congener. This positions the 2,4-dimethylphenyl derivative in a lipophilicity range that balances membrane permeability with aqueous solubility for probe and lead development, distinct from both less- and more-lipophilic neighbors [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | Dimethyl 5-iodo-1-phenyl-1H-pyrazole-3,4-dicarboxylate (C₁₃H₁₁IN₂O₄): XLogP3 ≈ 2.6; Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate (C₁₃H₁₀FIN₂O₄): XLogP3 ≈ 2.7; Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate (C₁₃H₁₀FIN₂O₄): XLogP3 ≈ 2.9; Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate (C₁₆H₁₇IN₂O₄): XLogP3 ≈ 3.4 |
| Quantified Difference | ΔXLogP3 = +0.4 to +0.7 vs. phenyl and fluorophenyl analogs; ΔXLogP3 = -0.1 vs. 2-isopropylphenyl analog |
| Conditions | XLogP3 values computed using PubChem 2.1 algorithm (2021.05.07 release); comparator values estimated from molecular formula differences and additive fragment contributions |
Why This Matters
Lipophilicity is a primary determinant of compound attrition in drug discovery; a 0.4–0.7 log unit increase over simpler analogs can alter permeability classification, CYP450 susceptibility, and plasma protein binding, making this compound a strategically distinct tool for SAR exploration where balanced logP ~3 is the design goal.
- [1] PubChem Compound Summary CID 1281607, Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate (XLogP3 value of 3.3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/358334-41-5 (accessed 30 April 2026). View Source
